1-(2-(Furan-2-yl)piperidin-1-yl)ethanone
Description
1-(2-(Furan-2-yl)piperidin-1-yl)ethanone is a heterocyclic compound featuring a piperidine ring substituted with a furan moiety at the 2-position and an ethanone group at the 1-position.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-[2-(furan-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H15NO2/c1-9(13)12-7-3-2-5-10(12)11-6-4-8-14-11/h4,6,8,10H,2-3,5,7H2,1H3 |
InChI Key |
YGFUIDOHBBFKHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-furyl lithium with piperidin-1-yl ethanone under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the synthesis of 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone may involve the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is often optimized for scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 1-(2-(Furan-2-yl)piperidin-1-yl)ethanol.
Substitution: Various halogenated piperidine derivatives.
Scientific Research Applications
1-(2-(Furan-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Core Structural Variations
- 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (22–28): These compounds replace the furan group with a tetrazole ring, a nitrogen-rich heterocycle known for enhancing metabolic stability and binding affinity. Synthesized via chloroacetyl chloride and piperidine reactions, they exhibit antimicrobial activity (MIC values: 8–64 µg/mL) against pathogens like Staphylococcus aureus and Escherichia coli .
- This analog is used in laboratory research, with safety data indicating precautions for inhalation and dermal exposure .
- No biological data are reported, but its synthesis highlights versatility in heterocyclic substitutions .
Pharmacological and Functional Comparisons
Antimicrobial and Antiviral Activity
- Tetrazole-Piperidine Derivatives (22–28) : Exhibit broad-spectrum antimicrobial activity, with compound 22 (MIC = 8 µg/mL against S. aureus) outperforming standard drugs like ciprofloxacin .
- Furan-Pyrazoline Hybrids (5f–5h) : Derivatives like 5f show potent antioxidant (DPPH scavenging at 85–90%) and antimicrobial activity (MIC = 16–32 µg/mL against Candida albicans), attributed to the furan’s electron-rich nature enhancing redox activity .
- SARS 3CLpro Inhibitors : Compound 13 (furan-containing) demonstrates strong inhibition of SARS-CoV-2 protease, suggesting furan’s role in stabilizing enzyme-ligand interactions .
Physicochemical and Conformational Properties
- 2-(3,5-Dinitrophenyl)-1-(piperidin-1-yl)ethanone: NMR studies reveal temperature-dependent isomerization (ΔG‡ ≈ 67 kJ/mol), highlighting the ethanone group’s conformational flexibility. Substituents like dinitrophenyl increase steric hindrance, slowing isomerization compared to furan analogs .
Comparative Data Table
Biological Activity
1-(2-(Furan-2-yl)piperidin-1-yl)ethanone is a complex organic compound characterized by its unique structural features, including a furan ring and a piperidine moiety. These structural components are known to influence the compound's biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone is C12H15N1O1, with a molecular weight of approximately 189.25 g/mol. The presence of the furan ring contributes to its reactivity and biological properties, while the piperidine segment may enhance its pharmacological profile.
Antimicrobial Properties
Preliminary studies suggest that 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone exhibits antimicrobial properties. The furan and piperidine rings are known to interact with various biological targets, including enzymes and receptors, which could modulate their activities. For instance, compounds with similar structures have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Target Pathogen | Activity |
|---|---|---|
| 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone | S. aureus | Antimicrobial (specific activity not quantified) |
| Similar Compounds | E. coli | Effective (MIC values vary) |
Anticancer Potential
The compound has also been investigated for its potential anticancer properties. The furan ring's ability to form reactive intermediates may play a role in inducing cytotoxic effects in cancer cells. In vitro studies have indicated that derivatives of compounds containing furan and piperidine can inhibit cancer cell proliferation .
Study 1: Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various piperidine derivatives found that compounds similar to 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone demonstrated significant activity against multiple bacterial strains. The study highlighted the importance of the furan moiety in enhancing the overall antimicrobial effect .
Study 2: Anticancer Screening
In a separate investigation focused on anticancer activity, derivatives containing piperidine rings were screened against human breast cancer cell lines. Results indicated that these compounds could induce apoptosis through the activation of caspases, suggesting a promising avenue for further research on 1-(2-(Furan-2-yl)piperidin-1-yl)ethanone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
